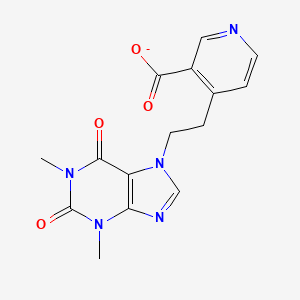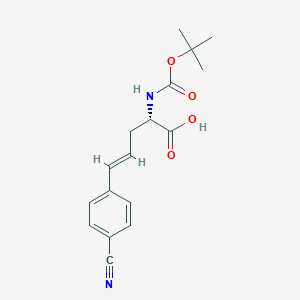![molecular formula C6H11NO2S B13091574 hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide CAS No. 1000931-52-1](/img/structure/B13091574.png)
hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide is a bicyclic compound that serves as a low molecular weight polar scaffold. The structure of this compound allows for the generation of libraries of 3D-shaped molecules, making it a valuable tool in medicinal chemistry .
Métodos De Preparación
The synthesis of hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide typically involves a [3 + 2] cycloaddition reaction. One practical method includes the generation of an ylide from N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine and 4-substituted 2,3-dihydrothiophene 1,1-dioxides . This reaction yields 3-substituted this compound derivatives as single diastereomers . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
Hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted derivatives of the parent compound .
Aplicaciones Científicas De Investigación
Hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide has a wide range of scientific research applications. In chemistry, it is used as a scaffold for constructing compound libraries aimed at drug discovery . In biology, it has been explored for its potential as an inhibitor of neurotropic alphaviruses . In medicine, derivatives of this compound have shown promise in the development of new therapeutic agents . Industrial applications include its use in the synthesis of organic sensitizers for dye-sensitized solar cells .
Mecanismo De Acción
The mechanism of action of hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s polar scaffold allows it to bind to various biological targets, potentially inhibiting or modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended application .
Comparación Con Compuestos Similares
Hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide can be compared to other similar compounds, such as thieno[3,4-c]pyrrole and thieno[2,3-b]pyrrole derivatives . The uniqueness of this compound lies in its ability to generate diverse 3D-shaped molecules, making it particularly valuable in drug discovery .
Propiedades
Número CAS |
1000931-52-1 |
|---|---|
Fórmula molecular |
C6H11NO2S |
Peso molecular |
161.22 g/mol |
Nombre IUPAC |
3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide |
InChI |
InChI=1S/C6H11NO2S/c8-10(9)2-1-5-3-7-4-6(5)10/h5-7H,1-4H2 |
Clave InChI |
XUHXWYFUDSFSMH-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)C2C1CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-7-chloro-5-(difluoromethyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13091493.png)








![(E)-tert-Butyl (3-(2-fluorophenyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate](/img/structure/B13091541.png)


![[1,2,3]Oxadiazolo[5,4-d]pyrimidine](/img/structure/B13091553.png)

